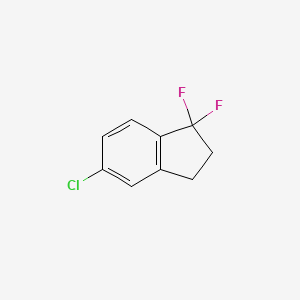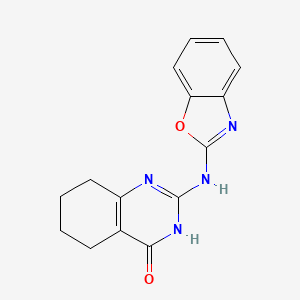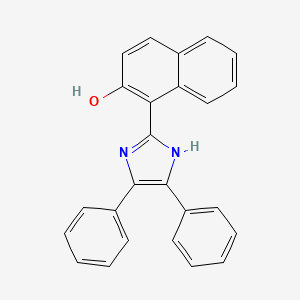![molecular formula C32H38N2O5S B15148959 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structural features, which include a tetrahydrobenzothieno ring fused with a pyrimidine moiety, and various substituents such as tert-butyl, ethoxy, and methoxyphenoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The general synthetic route includes:
- Formation of the Benzothieno Ring : The initial step involves the construction of the benzothieno ring system through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a halogenated aromatic compound under basic conditions.
- Introduction of the Pyrimidine Moiety : The benzothieno ring is then fused with a pyrimidine ring through a condensation reaction with a suitable amidine derivative.
- Substitution Reactions : The tert-butyl, ethoxy, and methoxyphenoxy groups are introduced through a series of substitution reactions. These reactions typically involve the use of alkyl halides or aryl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
- Final Cyclization : The final step involves the cyclization of the intermediate compound to form the desired tetrahydrobenzothienopyrimidine structure. This can be achieved through a ring-closing metathesis reaction or a similar cyclization method.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated synthesis platforms and high-throughput screening can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
- Oxidation : The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
- Reduction : Reduction reactions can target the pyrimidine ring, converting it into a dihydropyrimidine or tetrahydropyrimidine derivative.
- Substitution : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
- Reduction : Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
- Substitution : Reagents such as alkyl halides, aryl halides, and strong bases (e.g., sodium hydride, potassium carbonate) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, dihydropyrimidines, and substituted aromatic compounds.
科学的研究の応用
7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
- Chemistry : The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
- Biology : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
- Medicine : The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
- Industry : In industrial applications, the compound can be used as a precursor in the synthesis of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
- Benzothienopyrimidines : Compounds with similar core structures but different substituents. These compounds may exhibit different chemical and biological properties.
- Tetrahydrobenzothienopyrimidines : Compounds with a similar tetrahydrobenzothieno ring system but different functional groups. These compounds may have different reactivity and applications.
- Substituted Pyrimidines : Compounds with a pyrimidine ring and various substituents. These compounds may serve as analogs or derivatives with similar or enhanced properties.
The uniqueness of 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of substituents and its potential for diverse applications in scientific research and industry.
特性
分子式 |
C32H38N2O5S |
|---|---|
分子量 |
562.7 g/mol |
IUPAC名 |
7-tert-butyl-2-[3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C32H38N2O5S/c1-6-37-26-17-20(11-14-25(26)39-16-8-15-38-23-10-7-9-22(19-23)36-5)29-33-30(35)28-24-13-12-21(32(2,3)4)18-27(24)40-31(28)34-29/h7,9-11,14,17,19,21H,6,8,12-13,15-16,18H2,1-5H3,(H,33,34,35) |
InChIキー |
UJTPWTXGLKGATJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2)OCCCOC5=CC=CC(=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide](/img/structure/B15148878.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15148880.png)
![N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B15148887.png)
![5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B15148900.png)
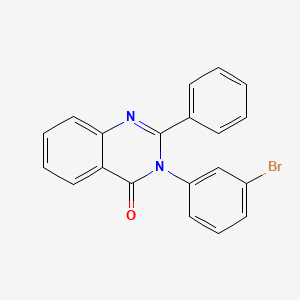
![2-[(phenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15148908.png)
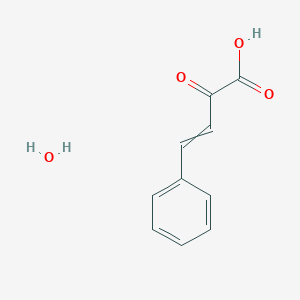
![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B15148915.png)

![2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B15148936.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15148940.png)
